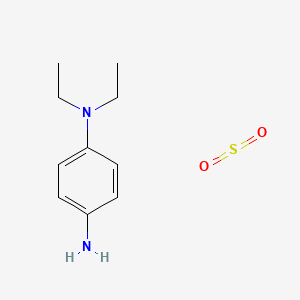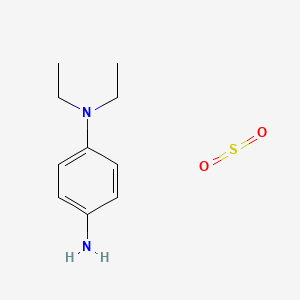
Einecs 301-733-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 301-733-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of Einecs 301-733-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step chemical reactions, starting from readily available precursors. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound involves large reactors and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Einecs 301-733-1 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific structure of this compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Conditions and Reagents: The reactions are usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed.
Applications De Recherche Scientifique
Einecs 301-733-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biological assays and as a marker in biochemical studies.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug development.
Mécanisme D'action
The mechanism of action of Einecs 301-733-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific application. The pathways involved may include enzymatic reactions, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Einecs 301-733-1 can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
94096-24-9 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;sulfur dioxide |
InChI |
InChI=1S/C10H16N2.O2S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-3-2/h5-8H,3-4,11H2,1-2H3; |
Clé InChI |
OCFDZBIXWHCPNV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N.O=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)


![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)

![methyl 4-[(E)-{[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11968352.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11968360.png)

![2,4-diiodo-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11968378.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968382.png)
